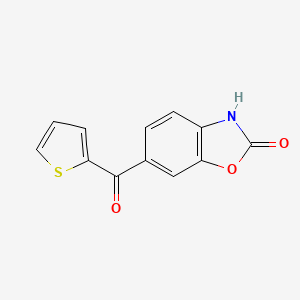
2(3H)-Benzoxazolone, 6-(2-thienylcarbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzoxazolone, 6-(2-thienylcarbonyl)- is a heterocyclic compound that combines the structural features of benzoxazolone and thiophene
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzoxazolone, 6-(2-thienylcarbonyl)- typically involves the condensation of 2-aminophenol with thiophene-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazolone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2(3H)-Benzoxazolone, 6-(2-thienylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of halogen or nitro groups at specific positions on the benzoxazolone ring.
Aplicaciones Científicas De Investigación
2(3H)-Benzoxazolone, 6-(2-thienylcarbonyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzoxazolone, 6-(2-thienylcarbonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
- 2(3H)-Benzoxazolone, 6-(2-furylcarbonyl)-
- 2(3H)-Benzoxazolone, 6-(2-pyridylcarbonyl)-
- 2(3H)-Benzoxazolone, 6-(2-phenylcarbonyl)-
Comparison: 2(3H)-Benzoxazolone, 6-(2-thienylcarbonyl)- is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
54903-14-9 |
|---|---|
Fórmula molecular |
C12H7NO3S |
Peso molecular |
245.26 g/mol |
Nombre IUPAC |
6-(thiophene-2-carbonyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C12H7NO3S/c14-11(10-2-1-5-17-10)7-3-4-8-9(6-7)16-12(15)13-8/h1-6H,(H,13,15) |
Clave InChI |
KJWQYEHVOQJWCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)C2=CC3=C(C=C2)NC(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


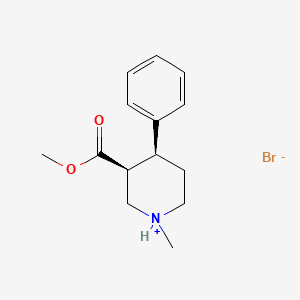
![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)
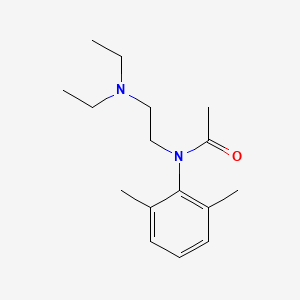
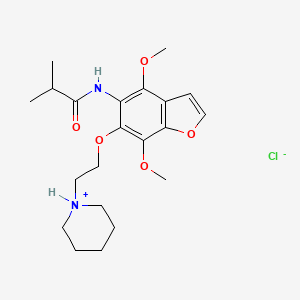
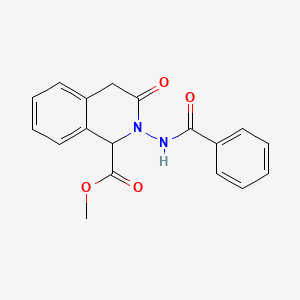

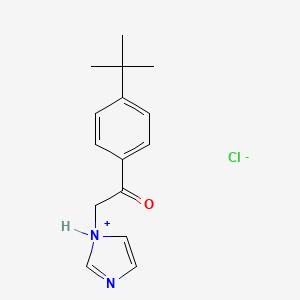
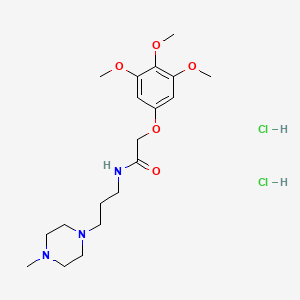
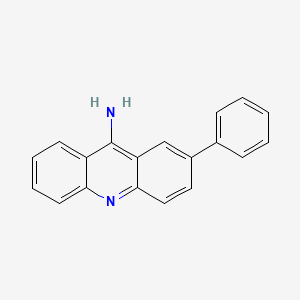
![Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-](/img/structure/B13768503.png)

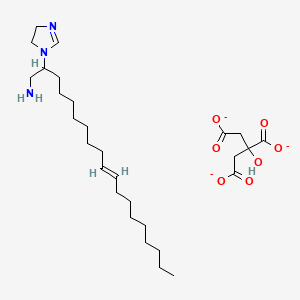
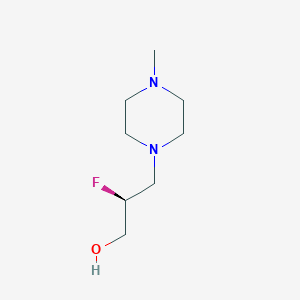
![Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-](/img/structure/B13768522.png)
